

Application Notes and Protocols for Reactions Involving 2-(Dimethylamino)ethyl Acetate

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Compound of Interest

Compound Name: **2-(Dimethylamino)ethyl acetate**

Cat. No.: **B072161**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and key reactions of **2-(Dimethylamino)ethyl acetate**. This compound serves as a versatile building block in organic synthesis and is of interest to researchers in drug development and materials science.

Compound Information

2-(Dimethylamino)ethyl acetate is a tertiary amine and an ester, making it susceptible to a range of chemical transformations. Its physical and chemical properties are summarized below.

Property	Value
CAS Number	1421-89-2 [1]
Molecular Formula	C6H13NO2 [1]
Molecular Weight	131.17 g/mol
Boiling Point	152-154 °C
Density	0.92 g/mL
Refractive Index	1.4155-1.4175
Flash Point	47 °C
Purity	>98.0% (GC)

Characterization Data

Accurate characterization is crucial for confirming the identity and purity of **2-(Dimethylamino)ethyl acetate**. The following table summarizes key spectroscopic data.

Technique	Data
¹ H NMR (CDCl ₃)	Chemical shifts (ppm): 4.18 (t, 2H), 2.59 (t, 2H), 2.25 (s, 6H), 2.05 (s, 3H) [2] [3]
¹³ C NMR (CDCl ₃)	Chemical shifts (ppm): 170.9, 61.8, 57.0, 45.7, 20.9 [2]
IR (Neat)	Characteristic peaks (cm ⁻¹): 2940, 2860, 2820, 2770 (C-H stretch), 1740 (C=O stretch, ester), 1240 (C-O stretch), 1040 (C-N stretch) [2]
Mass Spec (GC-MS)	m/z: 131 (M+), 86, 71, 58, 45, 42 [2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and common reactions of **2-(Dimethylamino)ethyl acetate**.

Synthesis of 2-(Dimethylamino)ethyl Acetate via Esterification

This protocol describes the synthesis of **2-(Dimethylamino)ethyl acetate** by the esterification of N,N-dimethylethanolamine with acetic anhydride. This method is adapted from standard acetylation procedures for amines.^[4]

Materials:

- N,N-Dimethylethanolamine
- Acetic Anhydride
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve N,N-dimethylethanolamine (1.0 eq) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.1 eq) to the stirred solution via a dropping funnel.

- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by vacuum distillation to yield pure **2-(Dimethylamino)ethyl acetate**.

Expected Yield: 85-95% (based on general acetylation reactions).

Hydrolysis of 2-(Dimethylamino)ethyl Acetate

This protocol outlines a general procedure for the base-catalyzed hydrolysis of **2-(Dimethylamino)ethyl acetate**. The reaction kinetics can be monitored by titration or conductivity measurements.[\[5\]](#)[\[6\]](#)

Materials:

- **2-(Dimethylamino)ethyl acetate**
- Sodium hydroxide (NaOH) solution (e.g., 1 M)
- Ethanol (optional, as a co-solvent)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Constant temperature bath

- Burette and titration equipment or conductivity meter

Procedure:

- Prepare a solution of **2-(Dimethylamino)ethyl acetate** in water or an ethanol/water mixture in a round-bottom flask.
- Place the flask in a constant temperature bath to equilibrate.
- Initiate the reaction by adding a known concentration of sodium hydroxide solution.
- At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a known excess of a standard acid solution (e.g., HCl).
- Back-titrate the unreacted acid with a standard NaOH solution to determine the concentration of remaining NaOH in the reaction mixture.
- Alternatively, monitor the change in conductivity of the reaction mixture over time, as the concentration of hydroxide ions decreases.
- Calculate the rate constant of the hydrolysis reaction from the change in reactant concentration over time.

Transesterification of 2-(Dimethylamino)ethyl Acetate

This protocol provides a general method for the transesterification of **2-(Dimethylamino)ethyl acetate** with an alcohol (e.g., methanol or ethanol) under acidic or basic catalysis.[\[7\]](#)

Materials:

- **2-(Dimethylamino)ethyl acetate**
- Alcohol (e.g., methanol, ethanol)
- Catalyst (e.g., sulfuric acid for acid catalysis, or sodium methoxide for base catalysis)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar

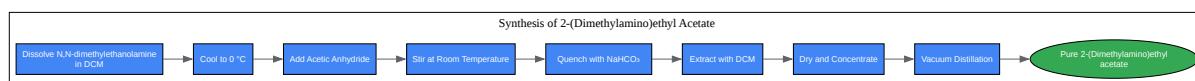
- Heating mantle

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine **2-(Dimethylamino)ethyl acetate** and a large excess of the desired alcohol (which can also serve as the solvent).
- For acid catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.
- For base catalysis: Add a catalytic amount of a corresponding alkoxide (e.g., sodium methoxide in methanol).
- Heat the reaction mixture to reflux and maintain for several hours.
- Monitor the reaction progress by Gas Chromatography (GC) or TLC.
- Upon completion, cool the mixture to room temperature.
- Neutralize the catalyst (e.g., with a base for acid catalysis, or an acid for base catalysis).
- Remove the excess alcohol by distillation.
- Purify the resulting ester by fractional distillation.

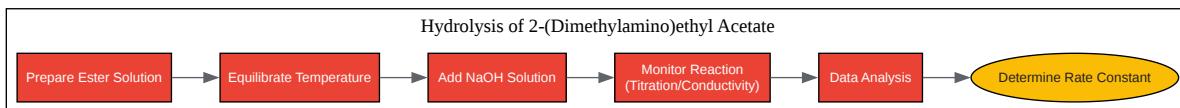
Experimental Workflows and Diagrams

The following diagrams illustrate the workflows for the experimental protocols described above.



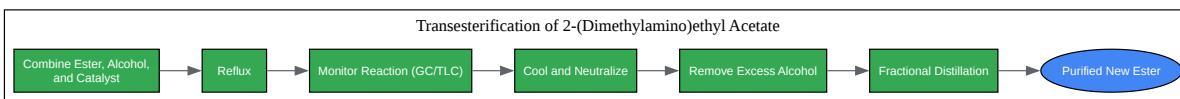
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Caption: Workflow for the synthesis of **2-(Dimethylamino)ethyl acetate**.



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Caption: Workflow for the hydrolysis of **2-(Dimethylamino)ethyl acetate**.



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Caption: Workflow for the transesterification of **2-(Dimethylamino)ethyl acetate**.

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